molecular formula C10H13FO B13129327 2-Fluoro-2-(p-tolyl)propan-1-ol

2-Fluoro-2-(p-tolyl)propan-1-ol

Cat. No.: B13129327
M. Wt: 168.21 g/mol
InChI Key: NDJSYYJLZQJETF-UHFFFAOYSA-N
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Description

2-Fluoro-2-(p-tolyl)propan-1-ol is an organic compound with the molecular formula C10H13FO It is a fluorinated alcohol, where the fluorine atom is attached to the second carbon of the propanol chain, and a p-tolyl group (a benzene ring with a methyl group) is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(p-tolyl)propan-1-ol can be achieved through several methods. One common approach involves the fluorination of 2-(p-tolyl)propan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-(p-tolyl)propan-1-ol in an inert solvent like dichloromethane. The reaction mixture is then stirred at a low temperature to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The choice of fluorinating agents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(p-tolyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-Fluoro-2-(p-tolyl)propan-1-one, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane, 2-Fluoro-2-(p-tolyl)propane, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or other mild oxidizing agents in solvents like dichloromethane.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 2-Fluoro-2-(p-tolyl)propan-1-one.

    Reduction: 2-Fluoro-2-(p-tolyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(p-tolyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit improved pharmacokinetic properties.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals. This compound may serve as a precursor for the synthesis of drug candidates.

    Industry: The compound can be used in the production of specialty chemicals and materials, where fluorine’s unique properties are desired.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(p-tolyl)propan-1-ol depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with biological targets. Fluorine’s high electronegativity and small size can enhance binding affinity to enzymes or receptors, potentially leading to increased biological activity. The p-tolyl group can also contribute to the compound’s overall hydrophobicity and molecular interactions.

Comparison with Similar Compounds

2-Fluoro-2-(p-tolyl)propan-1-ol can be compared to other similar compounds, such as:

    2-Fluoro-2-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a p-tolyl group. The presence of the methyl group in this compound can influence its reactivity and physical properties.

    2-Chloro-2-(p-tolyl)propan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom. The fluorine atom’s unique properties, such as its high electronegativity and small size, can lead to different reactivity and biological activity.

    2-Bromo-2-(p-tolyl)propan-1-ol: Similar structure but with a bromine atom instead of a fluorine atom. Bromine’s larger size and lower electronegativity compared to fluorine can result in different chemical behavior.

Properties

IUPAC Name

2-fluoro-2-(4-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-3-5-9(6-4-8)10(2,11)7-12/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJSYYJLZQJETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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